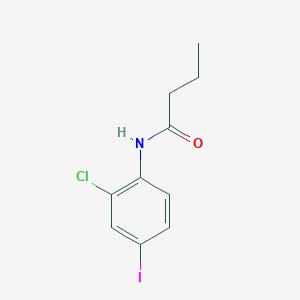
N-(2-chloro-4-iodophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-iodophenyl)butanamide, also known as CI-994, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to study various biological processes, including cancer cell growth, gene expression, and epigenetic modifications.
作用機序
The mechanism of action of N-(2-chloro-4-iodophenyl)butanamide involves its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-(2-chloro-4-iodophenyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase the acetylation of non-histone proteins, such as p53 and tubulin, which are involved in cell cycle regulation and cytoskeletal organization, respectively. N-(2-chloro-4-iodophenyl)butanamide has also been shown to increase the expression of certain genes, such as p21 and Bax, which are involved in apoptosis.
実験室実験の利点と制限
One advantage of using N-(2-chloro-4-iodophenyl)butanamide in lab experiments is its specificity for HDACs, which allows for the study of histone acetylation and gene expression changes in a controlled manner. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.
将来の方向性
There are several future directions for research on N-(2-chloro-4-iodophenyl)butanamide. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy or radiation, to enhance their effectiveness. Another area of study is its potential use in the treatment of other diseases, such as neurodegenerative disorders, where epigenetic modifications may play a role. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(2-chloro-4-iodophenyl)butanamide on non-histone proteins and gene expression.
合成法
The synthesis of N-(2-chloro-4-iodophenyl)butanamide involves several steps, including the reaction of 2-chloro-4-iodophenylacetic acid with butanol, followed by the addition of thionyl chloride and then ammonia. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-(2-chloro-4-iodophenyl)butanamide has been used extensively in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N-(2-chloro-4-iodophenyl)butanamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(2-chloro-4-iodophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJLXZJLNAJZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6121749 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)
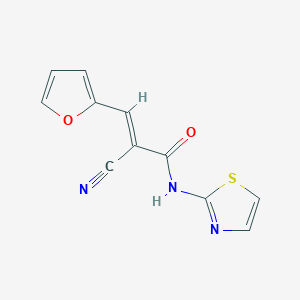
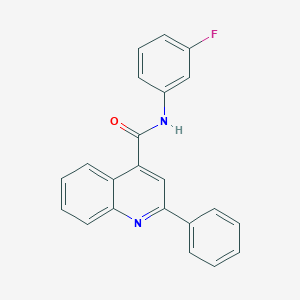

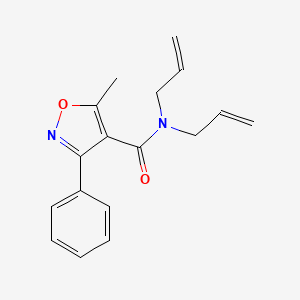
![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
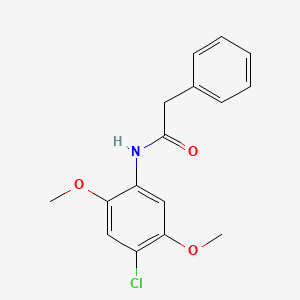
![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)